6-Amino-5-chloropicolinaldehyde
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Overview
Description
6-Amino-5-chloropicolinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of picolinaldehyde, where the amino group is positioned at the 6th carbon and the chlorine atom at the 5th carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by the introduction of the amino group. One common method is:
Chlorination: Picolinaldehyde is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Amino-5-chloropicolinic acid.
Reduction: 6-Amino-5-chloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-chloropicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-chloropicolinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups allow it to form Schiff bases with amines, which can be crucial in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-Chloropicolinaldehyde: Similar structure but lacks the amino group at the 6th position.
6-Chloropicolinaldehyde: Similar structure but lacks the amino group at the 5th position.
6-Amino-5-carboxamidouracil: Contains an amino group but has a different core structure.
Uniqueness
6-Amino-5-chloropicolinaldehyde is unique due to the presence of both the amino and chlorine groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Properties
Molecular Formula |
C6H5ClN2O |
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Molecular Weight |
156.57 g/mol |
IUPAC Name |
6-amino-5-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9) |
InChI Key |
VKWPNUUZJDLSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)N)Cl |
Origin of Product |
United States |
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